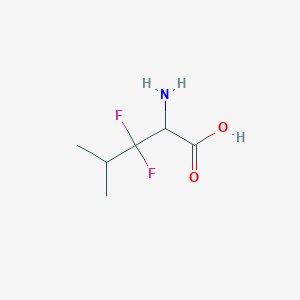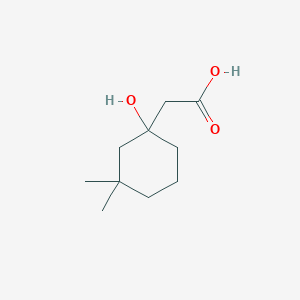
2-(1-Hydroxy-3,3-dimethylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-3,3-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a cyclohexane ring substituted with a hydroxy group and two methyl groups, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3,3-dimethylcyclohexyl)acetic acid typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a series of reactions to introduce the hydroxy and methyl groups at the desired positions.
Hydroxy Group Introduction:
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-3,3-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and acid chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
2-(1-Hydroxy-3,3-dimethylcyclohexyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-3,3-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and acetic acid moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxy-3,4-dimethylcyclohexyl)acetic acid: Similar structure with a different position of the methyl group.
2-(1-Hydroxy-2,3-dimethylcyclohexyl)acetic acid: Similar structure with different positions of the hydroxy and methyl groups.
Uniqueness
2-(1-Hydroxy-3,3-dimethylcyclohexyl)acetic acid is unique due to the specific positioning of the hydroxy and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(1-hydroxy-3,3-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H18O3/c1-9(2)4-3-5-10(13,7-9)6-8(11)12/h13H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
ASYGYYCONIDDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(CC(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


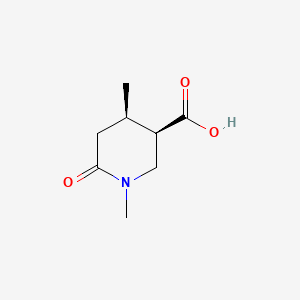
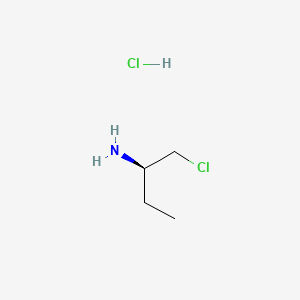
![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
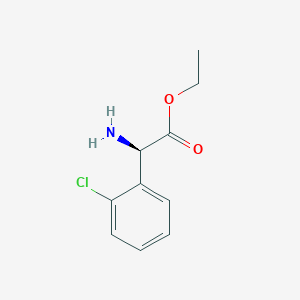
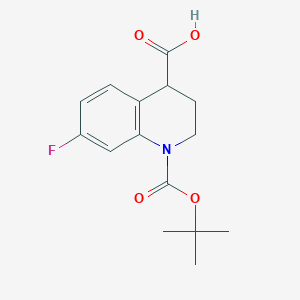
![3-Azabicyclo[3.2.1]octan-8-amine](/img/structure/B13572412.png)
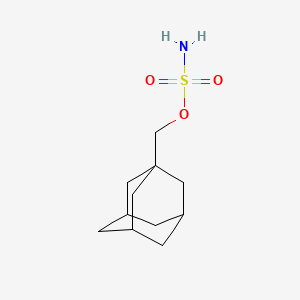
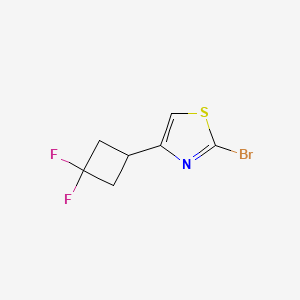
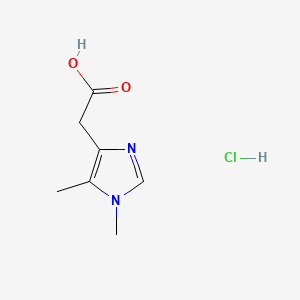
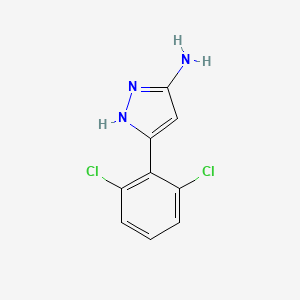
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)
![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine](/img/structure/B13572457.png)
